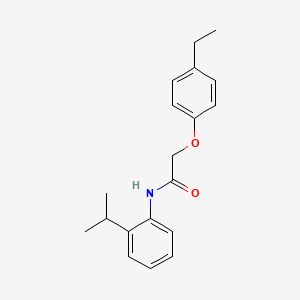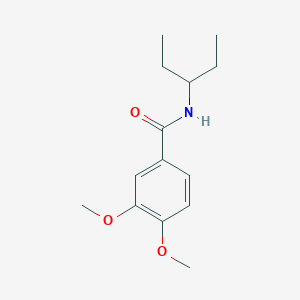![molecular formula C14H13ClO3 B5832654 6-chloro-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5832654.png)
6-chloro-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one, commonly known as Clomazone, is a widely used herbicide. Clomazone belongs to the group of triketone herbicides and is used to control weeds in a variety of crops, including soybeans, cotton, peanuts, and sugarcane. In recent years, Clomazone has gained significant attention in scientific research due to its potential application in various fields.
Wirkmechanismus
Clomazone works by inhibiting the biosynthesis of carotenoids, which are essential pigments for photosynthesis in plants. This leads to the death of the weed by disrupting the photosynthetic process. In cancer cells, Clomazone induces apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
Clomazone has been found to have a wide range of biochemical and physiological effects. In plants, Clomazone inhibits the biosynthesis of carotenoids, which leads to the death of the weed. In animals, Clomazone has been found to have anti-inflammatory and anti-oxidant properties. In addition, Clomazone has also been found to have anti-proliferative effects on cancer cells and can induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Clomazone in lab experiments include its low toxicity to non-target organisms, its effectiveness in controlling a wide range of weed species, and its potential application in various fields such as medicine and environmental science. The limitations of using Clomazone in lab experiments include the potential for resistance development in weed species and the potential for leaching into groundwater.
Zukünftige Richtungen
There are several future directions for the research of Clomazone. In agriculture, future studies could focus on the development of new formulations of Clomazone that are more effective in controlling weed species and have a lower potential for resistance development. In medicine, future studies could focus on the development of Clomazone derivatives that have improved anti-cancer activity and reduced toxicity. In environmental science, future studies could focus on the development of new methods for the detection and removal of Clomazone in the environment.
Synthesemethoden
Clomazone is synthesized by the condensation of 6-chloro-2-hydroxyacetophenone with 2-methylpropenyl vinyl ether in the presence of a base. The resulting product is then treated with acetic anhydride to form Clomazone.
Wissenschaftliche Forschungsanwendungen
Clomazone has been extensively studied for its potential application in various fields such as agriculture, medicine, and environmental science. In agriculture, Clomazone is widely used as a pre-emergent herbicide to control weeds in crops. Studies have shown that Clomazone is effective in controlling various weed species, including grasses and broadleaf weeds.
In medicine, Clomazone has been studied for its potential use as an anti-cancer agent. Studies have shown that Clomazone has anti-proliferative effects on cancer cells and can induce apoptosis. In addition, Clomazone has also been found to have anti-inflammatory and anti-oxidant properties.
In environmental science, Clomazone has been studied for its potential impact on the environment. Studies have shown that Clomazone has a low toxicity to non-target organisms and has a low potential for leaching into groundwater.
Eigenschaften
IUPAC Name |
6-chloro-4-methyl-7-(2-methylprop-2-enoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-8(2)7-17-13-6-12-10(5-11(13)15)9(3)4-14(16)18-12/h4-6H,1,7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAWPWXFHWBOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}benzoate](/img/structure/B5832587.png)
![4-(diisopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5832601.png)
![(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B5832604.png)


![4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5832621.png)
![N'-[1-(1-benzofuran-2-yl)ethylidene]-5-bromo-2-furohydrazide](/img/structure/B5832629.png)
![methyl N-cyano-N-[4-(isopropylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate](/img/structure/B5832637.png)
![N-cyclohexyl-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B5832645.png)
![ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5832653.png)
![N-benzyl-2,5-dichloro-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5832659.png)
![4-nitro-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]benzamide](/img/structure/B5832667.png)
![ethyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B5832675.png)